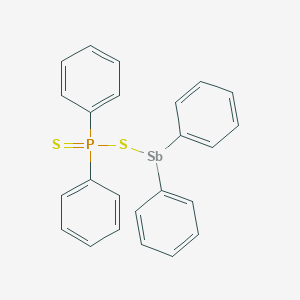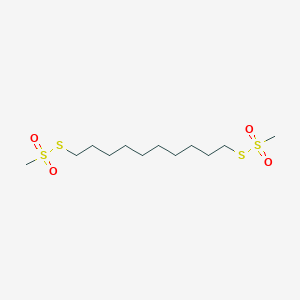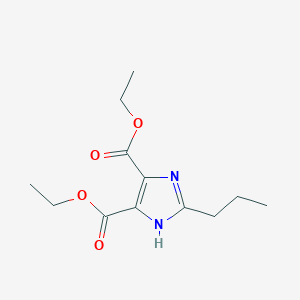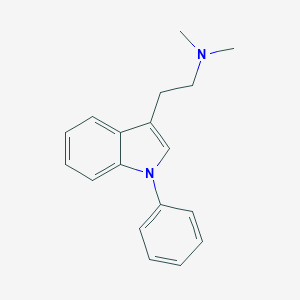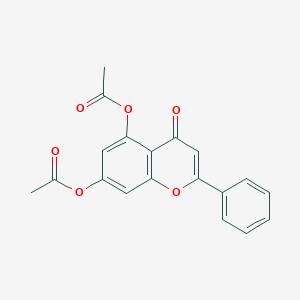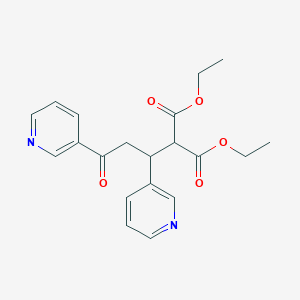
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(naphthalen-2-yl)thiophene: is an organic compound with the molecular formula C24H16S . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of two naphthalene groups attached to the 3 and 4 positions of the thiophene ring. This structure imparts unique electronic and optical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Material Science: It is utilized in the fabrication of advanced materials with unique optical and electronic characteristics.
Medicinal Chemistry: Derivatives of thiophene, including 3,4-Di(naphthalen-2-yl)thiophene, are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .
Comparison with Similar Compounds
3,4-Diphenylthiophene: Similar structure but with phenyl groups instead of naphthalene groups.
3,4-Di(2-thienyl)thiophene: Contains thiophene rings instead of naphthalene rings.
3,4-Di(2-pyridyl)thiophene: Contains pyridine rings instead of naphthalene rings.
Uniqueness: 3,4-Di(naphthalen-2-yl)thiophene is unique due to the presence of naphthalene groups, which provide enhanced electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior charge transport and light-emitting characteristics .
Properties
CAS No. |
100990-31-6 |
|---|---|
Molecular Formula |
C24H16S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChI Key |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Synonyms |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


